2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
CAS No.: 896273-34-0
Cat. No.: VC7369285
Molecular Formula: C19H19FN2O3
Molecular Weight: 342.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896273-34-0 |
|---|---|
| Molecular Formula | C19H19FN2O3 |
| Molecular Weight | 342.37 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H19FN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23) |
| Standard InChI Key | NAUWQKKZTQGHKN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)F |
Introduction
Overview of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound that falls within the category of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl moiety, which contribute to its potential biological activity. The molecular structure suggests that it may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Synthesis of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Formation of the Pyrrolidine Ring: The initial step may involve the cyclization of appropriate precursors to form the pyrrolidine structure.
-
Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic displacement reactions.
-
Acetylation: The final step usually involves acetylation of the amine group to yield the acetamide derivative.
Biological Activity and Research Findings
Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide may possess various biological activities, including:
-
Anticancer Properties: Research has shown that related pyrrolidine derivatives exhibit cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.
-
Anti-inflammatory Effects: Some studies indicate that these compounds may inhibit specific enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume